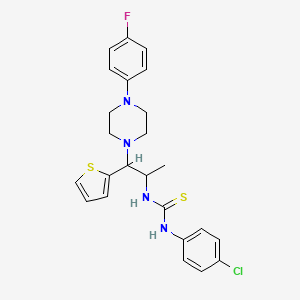

1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Descripción

This compound features a thiourea core linked to a 4-chlorophenyl group and a propan-2-yl moiety substituted with a thiophen-2-yl ring and a 4-(4-fluorophenyl)piperazine. The thiourea group may facilitate hydrogen bonding, while the chlorophenyl and fluorophenyl substituents contribute to lipophilicity and electronic effects .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-20-8-4-18(25)5-9-20)23(22-3-2-16-32-22)30-14-12-29(13-15-30)21-10-6-19(26)7-11-21/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJLMICAFMPHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea belongs to a class of thiourea derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, including proteins and enzymes, which can lead to therapeutic applications in areas such as antibacterial, anticancer, and anti-inflammatory treatments.

Chemical Structure

The structural formula of the compound is complex, featuring:

- A thiourea moiety, which is crucial for its biological activity.

- A piperazine ring , which enhances interaction with biological receptors.

- Chlorophenyl and fluorophenyl substituents, which may influence lipophilicity and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The method often includes:

- Formation of the thiourea backbone.

- Introduction of the piperazine and phenyl groups through nucleophilic substitutions or coupling reactions.

Antibacterial Activity

Thiourea derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical indicators of antibacterial efficacy. For instance:

- Compounds similar to this structure have demonstrated MIC values ranging from 8 µM to over 200 µM against common pathogens such as E. coli, S. aureus, and P. aeruginosa .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including those with similar structures:

- In vitro tests have shown that certain thiourea compounds can inhibit the growth of malignant cell lines with IC50 values significantly lower than traditional chemotherapeutics .

- Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets, suggesting a mechanism of action through enzyme inhibition or receptor modulation .

The biological activity of thiourea derivatives can be attributed to several mechanisms:

- Hydrogen Bonding : The thiourea functionality allows for stable interactions with biological macromolecules, enhancing binding affinity .

- Lipophilicity : The presence of aromatic rings increases the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of thiourea derivatives against E. coli and S. aureus. The results indicated that compounds with longer alkyl chains exhibited enhanced activity due to improved membrane disruption capabilities .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a | E. coli | 135 |

| 2b | S. aureus | 145 |

Study 2: Anticancer Potential

Research on similar thiourea derivatives revealed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiourea Derivative A | MCF-7 | 10 |

| Thiourea Derivative B | MDA-MB-231 | 15 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives, including the compound , exhibit significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, a study found that certain thioureas showed IC50 values in the low micromolar range against multiple cancer types, indicating potent cytotoxic effects .

Case Study:

In a study published in 2024, researchers synthesized several thiourea derivatives and evaluated their efficacy against drug-resistant cancer cell lines. The results showed that the tested compounds maintained their effectiveness even in resistant sublines, highlighting their potential as therapeutic agents in oncology .

Neuropharmacological Effects

Thioureas have also been investigated for their neuropharmacological properties. Compounds with piperazine moieties are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Case Study:

A patent application described the use of similar compounds in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The efficacy was attributed to their ability to modulate neurotransmitter levels and improve cognitive function .

Antimicrobial Properties

The antimicrobial activity of thioureas has been well-documented. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Data Table: Antimicrobial Activity of Thiourea Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-thiourea derivative | Staphylococcus aureus | 32 µg/mL |

| 1-(4-Chlorophenyl)-3-thiourea derivative | Escherichia coli | 16 µg/mL |

| 1-(4-Chlorophenyl)-3-thiourea derivative | Candida albicans | 8 µg/mL |

Agricultural Applications

Thioureas are also being explored for their use in agriculture as herbicides and insecticides. Their ability to disrupt metabolic pathways in plants makes them effective in controlling unwanted vegetation and pests .

Case Study:

Research has shown that specific thiourea derivatives can significantly reduce weed growth without harming crop yield. Field trials demonstrated a reduction in weed biomass by over 50% when treated with these compounds compared to controls .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Piperazine-Substituted Derivatives

a) 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (CAS: 863017-75-8)

- Key Difference : The piperazine ring is substituted with a 2-fluorophenyl group instead of 4-fluorophenyl.

- Structural Data : Molecular weight = 454.6 g/mol; Smiles:

CC(NC(=S)Nc1ccccc1)C(c1cccs1)N1CCN(c2ccccc2F)CC1.

b) 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41)

- Key Difference : Replaces the thiourea with a ketone group and the propan-2-yl chain with a butan-1-one moiety.

- The trifluoromethylphenyl group enhances lipophilicity and metabolic stability .

- Synthesis : Prepared via HOBt/TBTU-mediated coupling (82% yield) .

c) 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK89)

- Key Difference : Incorporates a methylpiperazine instead of fluorophenyl-substituted piperazine.

- Simplicity may improve synthetic accessibility .

Thiourea and Aryl Group Variants

a) 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Key Difference : Chalcone backbone replaces the thiourea-propan-2-yl structure.

- Impact : The α,β-unsaturated ketone enables conjugation and radical scavenging, diverging from the thiourea’s hydrogen-bonding role. Retains chlorophenyl for lipophilicity but lacks piperazine-mediated receptor interactions .

b) 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride

Heterocyclic Modifications

a) 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one

- Key Difference: Purine and chromenone cores replace the thiourea-thiophene system.

- Lacks the thiourea’s hydrogen-bonding versatility .

b) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

- Key Difference : Pyrazole replaces thiophene.

Structural and Pharmacological Implications

Electronic and Steric Effects

- The 4-fluorophenyl group on piperazine in the target compound provides optimal electronic withdrawal and steric positioning for receptor binding compared to 2-fluoro (CAS: 863017-75-8) or methoxy () analogs .

- Thiophene vs. pyrazole or purine : Thiophene’s sulfur atom enhances lipophilicity and π-stacking, whereas nitrogen-rich heterocycles (e.g., pyrazole) improve polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.